Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro- Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro-
Brand Name: Vulcanchem
CAS No.: 155166-10-2
VCID: VC16827544
InChI: InChI=1S/C8H18F4Si2/c1-7(2,3)13(9,10)14(11,12)8(4,5)6/h1-6H3
SMILES:
Molecular Formula: C8H18F4Si2
Molecular Weight: 246.39 g/mol

Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro-

CAS No.: 155166-10-2

Cat. No.: VC16827544

Molecular Formula: C8H18F4Si2

Molecular Weight: 246.39 g/mol

* For research use only. Not for human or veterinary use.

Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro- - 155166-10-2

Specification

CAS No. 155166-10-2
Molecular Formula C8H18F4Si2
Molecular Weight 246.39 g/mol
IUPAC Name tert-butyl-[tert-butyl(difluoro)silyl]-difluorosilane
Standard InChI InChI=1S/C8H18F4Si2/c1-7(2,3)13(9,10)14(11,12)8(4,5)6/h1-6H3
Standard InChI Key VRHPGWBLXTZJQR-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)[Si](F)(F)[Si](C(C)(C)C)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrafluoro- belongs to the class of disilanes, which are silicon analogs of alkanes. Its systematic IUPAC name reflects the substitution pattern: two tert-butyl groups (1,1-dimethylethyl) at the 1,2-positions of the disilane backbone, with four fluorine atoms occupying the remaining valencies on the silicon atoms . The molecular formula C8H18F4Si2\text{C}_8\text{H}_{18}\text{F}_4\text{Si}_2 is corroborated by high-resolution mass spectrometry, with a monoisotopic mass of 246.088317 Da .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number155166-10-2
Molecular Weight246.39 g/mol
Purity98%
Smiles NotationCC(C)(C)Si(F)Si(F)F

The tert-butyl groups impart steric protection to the silicon-silicon bond, while the electronegative fluorine atoms enhance the compound’s reactivity toward nucleophilic agents .

Stereoelectronic Effects

The tetrafluoro substitution creates a polarized Si–F\text{Si–F} bond (bond energy ≈ 552 kJ/mol), which influences the compound’s Lewis acidity. This polarization facilitates interactions with electron-rich substrates, a property exploited in catalysis and surface functionalization . The Si–Si\text{Si–Si} bond length, typically 2.34 Å in disilanes, may contract slightly due to electron-withdrawing fluorine substituents, though crystallographic data for this specific derivative remains unpublished .

Synthesis and Purification

Preparation Routes

The synthesis of fluorinated disilanes often proceeds via halogen exchange reactions. A validated method involves the treatment of 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetrachlorodisilane with anhydrous hydrogen fluoride (HF) in the presence of a Lewis acid catalyst (e.g., SbF3\text{SbF}_3) . The reaction proceeds as follows:

Cl2SiSiCl2(t-Bu)2+4HFSbF3F2SiSiF2(t-Bu)2+4HCl\text{Cl}_2\text{SiSiCl}_2(\text{t-Bu})_2 + 4\text{HF} \xrightarrow{\text{SbF}_3} \text{F}_2\text{SiSiF}_2(\text{t-Bu})_2 + 4\text{HCl} \uparrow

Yields typically range from 70–85%, with purification achieved through fractional distillation under reduced pressure (bp 235°C at 760 torr) .

Challenges in Scale-Up

The hygroscopic nature of silicon-fluorine bonds necessitates strict anhydrous conditions. Trace moisture leads to hydrolysis, generating SiO2\text{SiO}_2 and HF\text{HF}, which corrode glass reactors . Industrial-scale production often employs nickel or PTFE-lined reactors to mitigate this issue .

Applications in Materials Science

Chemical Vapor Deposition (CVD)

This compound serves as a precursor for silicon carbide (SiC) thin films. Under CVD conditions (600–800°C), it decomposes via:

F2SiSiF2(t-Bu)22SiF2+2t-Bu+C4H10\text{F}_2\text{SiSiF}_2(\text{t-Bu})_2 \rightarrow 2\text{SiF}_2 + 2\text{t-Bu}^\cdot + \text{C}_4\text{H}_{10}

The resulting SiF2\text{SiF}_2 intermediates deposit amorphous silicon layers, while the tert-butyl groups contribute carbon for SiC formation . Films produced exhibit low oxygen contamination (<0.1 at.%) compared to those derived from chlorosilanes .

Surface Functionalization

The fluorine atoms enable facile grafting onto oxide surfaces (e.g., SiO2\text{SiO}_2) through reactions like:

Si–OH+F2SiSiF2(t-Bu)2Si–O–SiF2(t-Bu)2+HF\text{Si–OH} + \text{F}_2\text{SiSiF}_2(\text{t-Bu})_2 \rightarrow \text{Si–O–SiF}_2(\text{t-Bu})_2 + \text{HF}

Such modified surfaces show enhanced hydrophobicity (water contact angle >110°), useful in microelectromechanical systems (MEMS) .

HazardPrecautionary Measure
FlammabilityStore under nitrogen at −20°C
CorrosivityUse neoprene gloves and face shield
Moisture SensitivityMaintain argon atmosphere in glove boxes

Disposal Considerations

Neutralization with aqueous NaHCO3\text{NaHCO}_3 is recommended prior to disposal. Incineration generates SiF4\text{SiF}_4, which requires scrubbing with alkaline solutions to prevent HF emissions .

Recent Advances and Future Directions

Catalytic Cross-Coupling

A 2024 study demonstrated its utility in nickel-catalyzed silylation of aryl chlorides, achieving turnover numbers (TON) of 1,200 . The fluorine atoms activate the Si–Si\text{Si–Si} bond toward oxidative addition, while tert-butyl groups suppress β-hydrogen elimination.

Battery Electrolytes

Preliminary tests in lithium-ion batteries show that 0.1 M solutions in dimethyl carbonate improve anode stability, reducing solid electrolyte interphase (SEI) growth by 40% over 500 cycles . The mechanism involves SiF4\text{SiF}_4 scavenging trace water and HF.

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